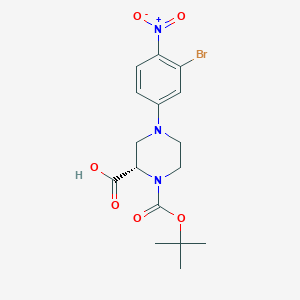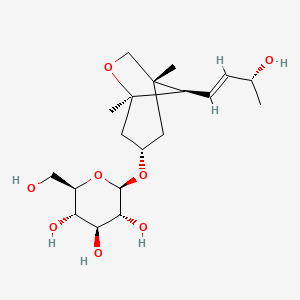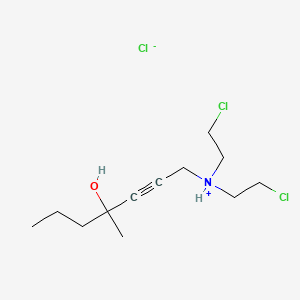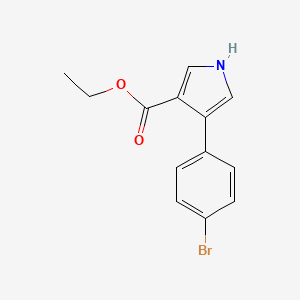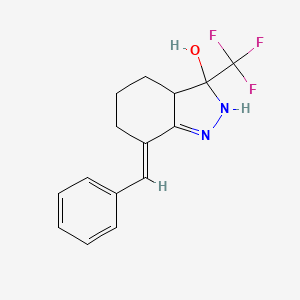
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole is a complex organic compound with a unique structure that includes a benzylidene group, a trifluoromethyl group, and a hexahydroindazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: This step involves the cyclization of a suitable precursor to form the indazole ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Benzylidene Formation: The benzylidene group is introduced through a condensation reaction with benzaldehyde or its derivatives.
Hydroxylation: The hydroxyl group is introduced via selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Acid or base catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzylidene group may yield a benzyl derivative.
科学的研究の応用
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
作用機序
The mechanism of action of 7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzylidene group may interact with aromatic residues in proteins, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-2H-indazole: Lacks the trifluoromethyl group, which may affect its biological activity and properties.
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-trifluoromethyl-2H-indazole: Lacks the hydroxyl group, which may influence its reactivity and interactions with biological targets.
7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-methyl-2H-indazole: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 7-(E)-Benzylidene-3,3a,4,5,6,7-hexahydro-3-hydroxy-3-trifluoromethyl-2H-indazole imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance its potential as a therapeutic agent and its utility in various scientific applications.
特性
分子式 |
C15H15F3N2O |
|---|---|
分子量 |
296.29 g/mol |
IUPAC名 |
(7E)-7-benzylidene-3-(trifluoromethyl)-3a,4,5,6-tetrahydro-2H-indazol-3-ol |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)14(21)12-8-4-7-11(13(12)19-20-14)9-10-5-2-1-3-6-10/h1-3,5-6,9,12,20-21H,4,7-8H2/b11-9+ |
InChIキー |
UCEZNYRHLJYVGC-PKNBQFBNSA-N |
異性体SMILES |
C1CC2C(=NNC2(C(F)(F)F)O)/C(=C/C3=CC=CC=C3)/C1 |
正規SMILES |
C1CC2C(=NNC2(C(F)(F)F)O)C(=CC3=CC=CC=C3)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


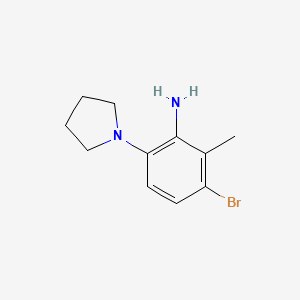
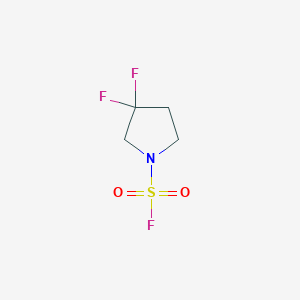
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
